![molecular formula C37H25O2P B12866674 Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide](/img/structure/B12866674.png)
Spiro[fluorene-9,9'-xanthen]-2'-yl-diphenyl phosphine oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide is a complex organic compound known for its unique spiro structure, which consists of two rings connected through a single atom. This compound is particularly notable for its applications in organic electronics, especially in the development of organic light-emitting diodes (OLEDs). The spiro structure imparts rigidity and stability to the molecule, making it an excellent candidate for use in high-performance materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide typically involves multiple steps, starting with the preparation of the fluorene and xanthene precursors These precursors are then subjected to a spirocyclization reaction to form the spiro compound
Preparation of Precursors: Fluorene and xanthene derivatives are synthesized through standard organic reactions such as Friedel-Crafts alkylation and electrophilic aromatic substitution.
Spirocyclization: The spirocyclization reaction is usually carried out under acidic conditions, using a strong acid like sulfuric acid or trifluoroacetic acid to facilitate the formation of the spiro linkage.
Phosphine Oxide Introduction: The diphenyl phosphine oxide group is introduced via a phosphorylation reaction, typically using reagents like diphenylphosphine and an oxidizing agent such as hydrogen peroxide.
Industrial Production Methods
Industrial production of Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide can undergo oxidation reactions, particularly at the phosphine oxide group, leading to the formation of phosphine oxides with higher oxidation states.
Reduction: Reduction reactions can convert the phosphine oxide group back to the phosphine form, although this is less common.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials with specific electronic properties.
Biology
While its primary applications are in materials science, there is potential for Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide to be used in biological research, particularly in the development of fluorescent probes and sensors due to its photophysical properties.
Medicine
In medicine, the compound’s stability and electronic properties could be harnessed for drug delivery systems or as part of diagnostic tools, although this area is still largely exploratory.
Industry
The most significant industrial application of Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide is in the production of OLEDs. Its ability to act as a host material for phosphorescent emitters makes it crucial for the development of high-efficiency, long-lasting OLED displays and lighting.
Mecanismo De Acción
The mechanism by which Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide exerts its effects is primarily related to its electronic structure. The spiro linkage provides a rigid framework that prevents non-radiative decay pathways, thereby enhancing the efficiency of light emission in OLED applications. The diphenyl phosphine oxide group contributes to the compound’s electron-transporting properties, facilitating charge balance within the device.
Comparación Con Compuestos Similares
Similar Compounds
Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide: Known for its rigidity and stability.
Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine: Lacks the oxide group, resulting in different electronic properties.
Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine sulfide: Contains a sulfur atom, which alters its reactivity and stability.
Uniqueness
Spiro[fluorene-9,9’-xanthen]-2’-yl-diphenyl phosphine oxide stands out due to its combination of rigidity, stability, and excellent electronic properties. These characteristics make it particularly suitable for use in high-performance OLEDs, where both efficiency and longevity are critical.
Propiedades
Fórmula molecular |
C37H25O2P |
|---|---|
Peso molecular |
532.6 g/mol |
Nombre IUPAC |
2'-diphenylphosphorylspiro[fluorene-9,9'-xanthene] |
InChI |
InChI=1S/C37H25O2P/c38-40(26-13-3-1-4-14-26,27-15-5-2-6-16-27)28-23-24-36-34(25-28)37(33-21-11-12-22-35(33)39-36)31-19-9-7-17-29(31)30-18-8-10-20-32(30)37/h1-25H |
Clave InChI |
GCNYDQPISZQZDD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2)C3=CC4=C(C=C3)OC5=CC=CC=C5C46C7=CC=CC=C7C8=CC=CC=C68 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


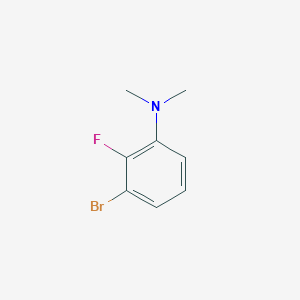
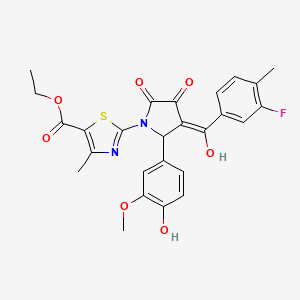
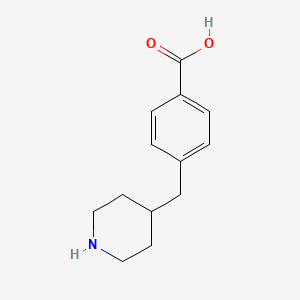
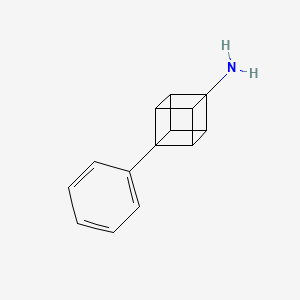

![N2-Methyl-4H-furo[3,2-b]pyrrole-2,4,5-triamine](/img/structure/B12866633.png)


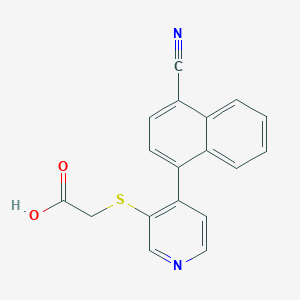
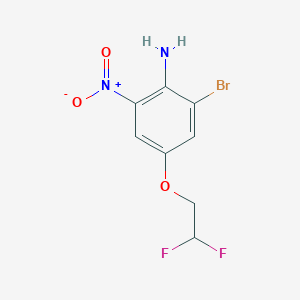


![((1R)-1-Amino-3-azabicyclo[3.1.0]hexan-3-yl)(furan-2-yl)methanone](/img/structure/B12866687.png)

